molecular formula C8H5BrN2O B1293364 6-Bromo-1H-indazole-3-carbaldehyde CAS No. 885271-72-7

6-Bromo-1H-indazole-3-carbaldehyde

Cat. No.: B1293364
CAS No.: 885271-72-7
M. Wt: 225.04 g/mol
InChI Key: RQQKGUPOPZJRLE-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6th position and an aldehyde group at the 3rd position

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an intermediate in the synthesis of indazole derivatives, which are known for their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating its interaction with proteins and enzymes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including this compound, have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and dark conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For example, it can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which can further participate in metabolic reactions . The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it may bind to intracellular proteins that affect its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects . Its activity and function can be influenced by its subcellular localization, which is important for understanding its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-3-carbaldehyde typically involves the bromination of indazole derivatives followed by formylation. One common method includes the reaction of 6-bromoindazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed:

Scientific Research Applications

6-Bromo-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.

    Biology: Indazole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQKGUPOPZJRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646093
Record name 6-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-72-7
Record name 6-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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